molecular formula C2H6BCl2S B1423711 Dichloro(dimethylsulfonio)boron(1-) CAS No. 63462-42-0

Dichloro(dimethylsulfonio)boron(1-)

Cat. No.: B1423711
CAS No.: 63462-42-0
M. Wt: 143.85 g/mol
InChI Key: GVZAKKOKLYNJKU-UHFFFAOYSA-N
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Description

Dichloro(dimethylsulfonio)boron(1-) is a chemical compound with the molecular formula C₂H₆BCl₂S. It is a complex of boron with dimethyl sulfide and chlorine atoms. This compound is known for its unique properties and applications in various fields of science and industry.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: Dichloro(dimethylsulfonio)boron(1-) can be synthesized by reacting boron trichloride (BCl₃) with dimethyl sulfide (CH₃)₂S in an inert atmosphere to prevent unwanted side reactions.

  • Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions, ensuring high purity and yield. The process typically includes the use of specialized reactors and purification techniques to obtain the desired product.

Types of Reactions:

  • Oxidation: Dichloro(dimethylsulfonio)boron(1-) can undergo oxidation reactions to form various boron oxides.

  • Reduction: Reduction reactions can convert this compound into simpler boron compounds.

  • Substitution: Substitution reactions involve the replacement of chlorine atoms with other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Boron Oxides: Resulting from oxidation reactions.

  • Simpler Boron Compounds: Produced through reduction reactions.

  • New Substituted Compounds: Formed by substitution reactions.

Scientific Research Applications

Dichloro(dimethylsulfonio)boron(1-) has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

  • Biology: The compound is utilized in biochemical studies to understand the role of boron in biological systems.

  • Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

  • Industry: It is employed in the production of materials and chemicals that require boron as a key component.

Mechanism of Action

The mechanism by which Dichloro(dimethylsulfonio)boron(1-) exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a Lewis acid, forming complexes with various substrates. This interaction can influence biological processes and chemical reactions, making it a valuable tool in research and industry.

Comparison with Similar Compounds

  • Boron Trichloride (BCl₃): A simpler boron compound without the dimethyl sulfide group.

  • Dichloro(dimethylsulfonio)methane: A related compound with a different organic group attached to boron.

Uniqueness: Dichloro(dimethylsulfonio)boron(1-) is unique due to its specific combination of boron, chlorine, and dimethyl sulfide, which imparts distinct chemical properties and reactivity compared to other boron compounds.

Properties

InChI

InChI=1S/C2H6BCl2S/c1-6(2)3(4)5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAKKOKLYNJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([S+](C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BCl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693660
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-42-0
Record name Dichloro(hydrido)[(methylsulfanyl)methane]boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloroborane methyl sulfide complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro(dimethylsulfonio)boron(1-)
Reactant of Route 2
Dichloro(dimethylsulfonio)boron(1-)

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